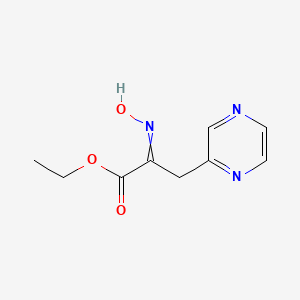![molecular formula C21H11Cl2N5O2 B14375719 Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 90017-09-7](/img/structure/B14375719.png)
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 1,3,4-oxadiazole rings, which are further substituted with 2-chlorophenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves the reaction of 2,6-dichloropyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazide. The final step involves cyclization of the acyl hydrazide with phosphorus oxychloride to form the 1,3,4-oxadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small conductance calcium-activated potassium (SK) channels by binding to the channel and blocking the passage of potassium ions . This inhibition can affect various cellular processes, including signal transduction and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(5-trifluoromethylpyrazol-3-yl)pyridine
- 2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine
Uniqueness
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is unique due to the presence of 1,3,4-oxadiazole rings substituted with 2-chlorophenyl groups. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
90017-09-7 |
|---|---|
Molekularformel |
C21H11Cl2N5O2 |
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-[6-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H11Cl2N5O2/c22-14-8-3-1-6-12(14)18-25-27-20(29-18)16-10-5-11-17(24-16)21-28-26-19(30-21)13-7-2-4-9-15(13)23/h1-11H |
InChI-Schlüssel |
SBEYXBYBLCHSPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=NC(=CC=C3)C4=NN=C(O4)C5=CC=CC=C5Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


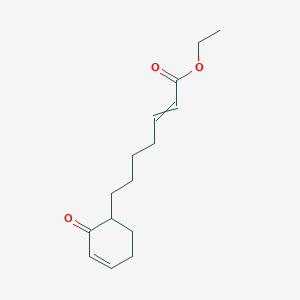

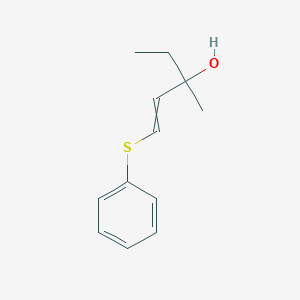
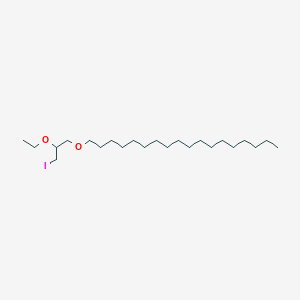
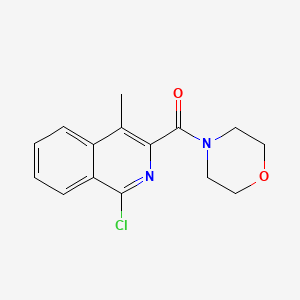
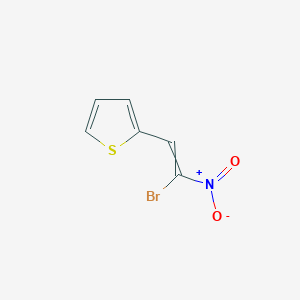



![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)

